Chemical structure and properties of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine
Chemical structure and properties of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine
An In-depth Technical Guide to the Chemical Structure and Properties of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine
Disclaimer: Scientific literature extensively detailing the specific experimental data for 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine (CAS No. 939759-86-1) is limited. This guide synthesizes available information on the compound and structurally related analogs to provide a comprehensive overview of its likely characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted within this context.
Introduction
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is a synthetic organic compound featuring a pyrrolidine ring, a foundational structure in numerous natural alkaloids, and a common scaffold in medicinal chemistry. The pyrrolidine moiety is present in many FDA-approved drugs, highlighting its significance in drug discovery.[1][2] The structure of the title compound is characterized by a 3-chlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring and an amino group at the 3-position. This substitution pattern suggests its potential for biological activity, as the pyrrolidine ring is a versatile scaffold for exploring pharmacophore space due to its three-dimensional structure.[3][4] This guide provides a detailed examination of its chemical structure, predicted physicochemical properties, potential synthetic routes, and an inferred pharmacological profile based on related compounds.
Chemical Structure and Identifiers
The molecular structure of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine consists of a central pyrrolidine ring N-substituted with a (3-chlorophenyl)methyl (or 3-chlorobenzyl) group. An amine group is attached to the carbon at the 3-position of the pyrrolidine ring.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine | N/A |
| CAS Number | 939759-86-1 | [5] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [6] |
| Molecular Weight | 210.70 g/mol | [6] |
| Canonical SMILES | C1C(N(C1)CC2=CC(=CC=C2)Cl)N | [6] |
| InChI Key | HOSARAXBFXSMDP-UHFFFAOYSA-N | [6] |
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Physical Form | Likely a liquid or low-melting solid at room temperature. | Based on similar small molecule amines. |
| Boiling Point | > 200 °C (Predicted) | High due to the molecular weight and polar amine groups. |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water, but would form a basic solution. | The amine groups can be protonated to form more water-soluble salts. |
| pKa | The pyrrolidine nitrogen and the primary amine will have distinct pKa values, likely in the range of 8-11. | Similar to other aliphatic amines. |
| logP | 1.5 - 2.5 (Predicted) | The chlorobenzyl group increases lipophilicity. |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is not published, a plausible synthetic route can be devised based on established organic chemistry principles and literature on the synthesis of similar compounds. A common approach would be the reductive amination of a suitable pyrrolidine precursor.
Proposed Synthesis Workflow
A likely synthetic pathway involves the reaction of 3-aminopyrrolidine with 3-chlorobenzaldehyde in the presence of a reducing agent.
Caption: Proposed reductive amination workflow for the synthesis of the target compound.
Step-by-Step Protocol (Hypothetical)
-
Schiff Base Formation: Dissolve 3-aminopyrrolidine (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol.
-
Reduction: To the solution from step 1, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Methods
The structure of the synthesized 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms. While experimental data is not available, predicted spectra can be used as a reference.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can provide further structural information.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and the C-Cl bond.
Inferred Pharmacological Profile
There is no specific pharmacological data available for 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine. However, the structural motifs present in the molecule allow for an inferred pharmacological profile based on related compounds. The pyrrolidine scaffold is a key component in many centrally active agents.
Potential as a Monoamine Reuptake Inhibitor
Structurally similar N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been investigated as dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors, with good selectivity over dopamine (DA) reuptake.[9] It is plausible that 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine could also interact with monoamine transporters.
Caption: Inferred mechanism of action via monoamine transporter inhibition.
Other Potential CNS Activities
Derivatives of 3-chlorophenyl-pyrrolidine have been explored for various central nervous system activities. For example, some 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have shown potential as anticonvulsant and analgesic agents, possibly through interaction with voltage-gated sodium and calcium channels.[10] Additionally, the metabolism of 3-(p-chlorophenyl)pyrrolidine has been studied in the context of it being a prodrug for GABAergic compounds.[11]
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is not available. The following recommendations are based on the safety profiles of similar compounds, such as pyrrolidine and its derivatives.[12][13]
Hazard Identification
Based on related compounds, 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine should be considered as potentially:
-
A respiratory irritant.
| Hazard Statement (Inferred) | GHS Pictogram (Inferred) |
| H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |
| H314: Causes severe skin burns and eye damage. | GHS05 (Corrosion) |
| H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is a compound of interest for chemical and pharmaceutical research due to its structural features. While specific experimental data is scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties, biological activity, and safety profile.
References
-
Wikipedia. Pyrrolidine. [Link]
-
PubChem. (3-Chlorophenyl)-pyrrolidin-3-ylmethanamine | C11H15ClN2 | CID 105464638. [Link]
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]
-
Yilmaz, I., & Göksu, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248530. [Link]
-
The Royal Society of Chemistry. Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [Link]
-
Wakenhut, F., Fish, P. V., Fray, M. J., Gurrell, I., Mills, J. E., Stobie, A., & Whitlock, G. A. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(15), 4308–4311. [Link]
-
ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]
-
PubChemLite. 1-(3-chlorophenyl)pyrrolidine-2-methylamine chlorhydrate [french]. [Link]
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4 (48)), 39-48. [Link]
-
Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617. [Link]
-
Czopek, A., Rapacz, A., Gębska, A., Wójcik-Pszczoła, K., Pękala, E., & Kamiński, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 26(6), 1599. [Link]
-
NIST. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. [Link]
-
EPA. (3S)-1-Methylpyrrolidin-3-amine Properties. [Link]
-
Cheméo. Chemical Properties of p-chlorobenzylidene-(3-chlorophenyl)-amine. [Link]
-
Fornal, E., Sławiński, J., & Bączek, T. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 13(4), 289. [Link]
-
C.A. Smith, K.A. Fowble, K.J. Jankowski, J.R. Verkler, M.R. Williams, R.A. Bishop, A.M. Tanna, R.E. Thompson, J.V. Goodpaster. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 35, 100511. [Link]
-
ResearchGate. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. [Link]
-
Ballery, C. P., Rozwadowska, M. D., Callery, P. S., & Naylor, E. M. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of medicinal chemistry, 32(6), 1340–1348. [Link]
- Google Patents. TWI382975B - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine.
-
National Institute of Justice. Mass Fragmentation Characteristics of Ketamine Analogues. [Link]
-
Li, H., Liu, Y., Liu, C., & Zhang, D. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules (Basel, Switzerland), 28(18), 6524. [Link]
Sources
- 1. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-chlorobenzylidene-(3-chlorophenyl)-amine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1249258-88-5|1-(3-Chlorobenzyl)-N-methylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 6. (3-Chlorophenyl)-pyrrolidin-3-ylmethanamine | C11H15ClN2 | CID 105464638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 9. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
